molecular formula C22H21NO3S B11473337 7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11473337
M. Wt: 379.5 g/mol
InChI Key: CSRTWGONOQTODF-UHFFFAOYSA-N
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Description

7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound with a molecular formula of C22H21NO3S and a molecular weight of 379.48 . This compound is characterized by its unique structure, which includes a thienopyridinone core substituted with methoxy, phenylethoxy, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides and bases like sodium hydride in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its thienopyridinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

IUPAC Name

7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C22H21NO3S/c1-25-19-9-5-8-16(17-14-20(24)23-18-11-13-27-22(17)18)21(19)26-12-10-15-6-3-2-4-7-15/h2-9,11,13,17H,10,12,14H2,1H3,(H,23,24)

InChI Key

CSRTWGONOQTODF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCCC2=CC=CC=C2)C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

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